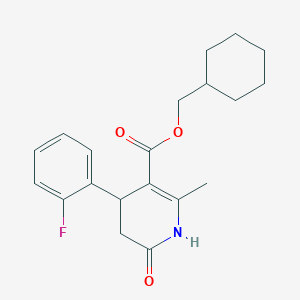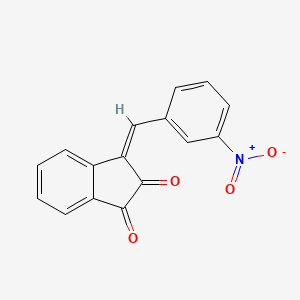![molecular formula C24H24N2O2 B4729227 N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4729227.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, commonly referred to as CE-178253, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the indole-2-carboxamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of CE-178253 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, CE-178253 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
In addition to its potential anti-cancer properties, CE-178253 has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CE-178253 for lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic and therefore more difficult to work with. However, one of the limitations of CE-178253 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CE-178253. One area of interest is in the development of new cancer therapies based on the compound. Researchers may also investigate the compound's potential as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further research may be needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations.
Aplicaciones Científicas De Investigación
CE-178253 has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. CE-178253 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(24(28)25-16-15-17-9-3-1-4-10-17)21-19-13-7-8-14-20(19)26-22(21)18-11-5-2-6-12-18/h2,5-9,11-14,26H,1,3-4,10,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJWLOJXPQOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)
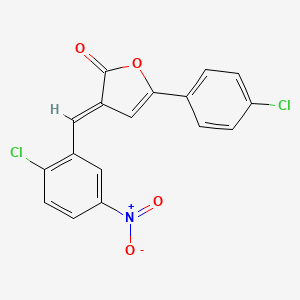
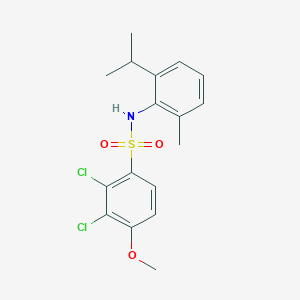
![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)
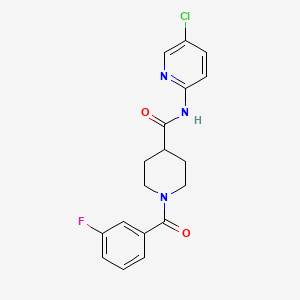
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)
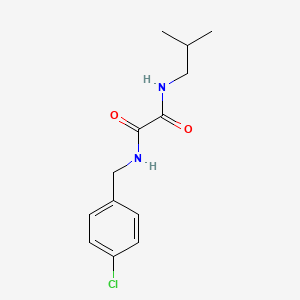
![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4729228.png)
![10-(2-phenoxyethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4729241.png)
